![molecular formula C19H20N2O6S2 B2950007 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 683237-62-9](/img/structure/B2950007.png)

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

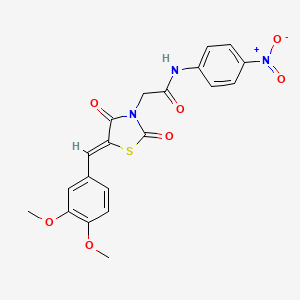

The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes . The 3,4,5-trimethoxy- part suggests that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) part indicates the presence of a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements) with a sulfur and nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide core would provide a planar structure, while the benzothiazole ring could introduce some three-dimensionality .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Electrophysiological Activity

Research on N-substituted benzamide derivatives has shown potential in the development of selective class III electrophysiological agents. These compounds exhibit potency comparable to known agents in in vitro and in vivo models, highlighting their relevance in studying cardiac arrhythmias and offering a basis for developing novel therapeutic agents (Morgan et al., 1990).

Anticancer Applications

Studies on indapamide derivatives, including benzamide compounds, have revealed significant proapoptotic activity against melanoma cell lines. This research suggests that certain benzamide derivatives could serve as a foundation for developing new anticancer medications, specifically targeting melanoma (Yılmaz et al., 2015).

Antimalarial and Potential COVID-19 Applications

Investigations into sulfonamides with antimalarial properties have also considered their potential utility against COVID-19. Computational studies and molecular docking suggest that these compounds could interact effectively with viral proteins, offering a new avenue for drug development against emerging infectious diseases (Fahim & Ismael, 2021).

Antibacterial and Antifungal Studies

Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has demonstrated enhanced antibacterial and antifungal activities compared to traditional antibiotics. This highlights the potential of benzamide and sulfonamide derivatives in developing new antimicrobial agents (Obasi et al., 2017).

Enzyme Inhibition for Cancer Therapy

Polymethoxylated-pyrazoline benzene sulfonamides, related to the chemical structure , have been explored for their cytotoxic activities and inhibitory effects on carbonic anhydrase enzymes. These compounds exhibit promising results against tumor cell lines, suggesting their potential in cancer therapy (Kucukoglu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with benzothiazole and sulfonamide groups have been known to exhibit antibacterial activity

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity . They are believed to interact with key functional proteins in bacterial cell division

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are lipid compounds produced by cyclooxygenase (cox) enzymes . This could potentially affect a variety of downstream effects related to inflammation and pain.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound might also have the potential to inhibit the growth of certain bacteria.

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .

Cellular Effects

Some benzothiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria

Molecular Mechanism

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc

Temporal Effects in Laboratory Settings

Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities

Dosage Effects in Animal Models

Some benzothiazole derivatives have shown significant anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg kg−1, and protective indices of 6.34 and 4.11, respectively

Metabolic Pathways

It is known that the anti-inflammatory activity of non steroidal anti-inflammatory drugs (NSAIDs) is mediated chiefly through inhibition of biosynthesis of prostaglandins

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMBTICMFNSNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)

![2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2949929.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)

![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)

![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)

![2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2949940.png)

![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)

![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)